Pentabromophenol

Description

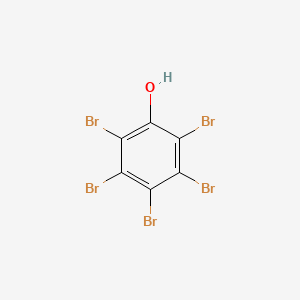

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentabromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHOVVJFOWGYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr5O, C6Br5OH | |

| Record name | PENTABROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTABROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022079 | |

| Record name | Pentabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromophenol is a light brown powder. Insoluble in water. (NTP, 1992), Beige to brown solid; [ICSC] Orange or tan powder; [MSDSonline], BEIGE-TO-BROWN POWDER. | |

| Record name | PENTABROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTABROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | PENTABROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Soluble in ethanol, benzene, acetic acid; slightly soluble in ether, Soluble in carbon disulfide, Solubility in water: none | |

| Record name | PENTABROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000038 [mmHg], Vapor pressure, Pa at 25 °C: 0.00005 | |

| Record name | Pentabromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTABROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from acetic acid; needles from alcohol | |

CAS No. |

608-71-9 | |

| Record name | PENTABROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentabromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTABROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTABROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V89A88NMMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

445.1 °F (NTP, 1992), 229.5 °C, 230 °C | |

| Record name | PENTABROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties of Pentabromophenol (CAS No. 608-71-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical, toxicological, and biological properties of Pentabromophenol (PBP), a compound of interest in various scientific and industrial fields.

Physicochemical Properties

This compound is a brominated aromatic compound with the chemical formula C₆Br₅OH. It presents as a light brown to beige or orange powder.[1] The quantitative physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for its fundamental characteristics.

| Property | Value | Source |

| Molecular Weight | 488.59 g/mol | [1] |

| Melting Point | 223-228 °C | [2][3][4][5] |

| Boiling Point | 352.3 °C (Predicted) | [2][3] |

| Water Solubility | Insoluble | [1][2][3][5][6] |

| Vapor Pressure | 3.8 x 10⁻⁷ mmHg at 25 °C (Estimated) | [1] |

| pKa | 4.62 | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.0 | [1] |

| Density | 2.894 g/cm³ | [2][3] |

| Refractive Index | 1.718 | [3][5][7] |

| Flash Point | 166.9 °C | [3][5][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Availability | Source |

| ¹H NMR | Available | [1] |

| ¹³C NMR | Available | [1] |

| Mass Spectrum (Electron Ionization) | Available | [8] |

| Infrared (IR) Spectrum | Available | [8] |

Toxicological and Safety Data

This compound is classified as toxic and requires careful handling. The available toxicological and safety data are summarized below.

| Parameter | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | ~200 mg/kg | Rat | Oral | [1] |

| LD50 | 300 mg/kg | - | Dermal | [9] |

| LC50 (Lethal Concentration, 50%) | 1.5 mg/L / 4h | - | Inhalation | [9] |

Hazard and Precautionary Statements:

-

Hazard Codes: T (Toxic), N (Dangerous for the environment)[2]

-

Risk Statements: R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)[10]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S60 (This material and its container must be disposed of as hazardous waste), S61 (Avoid release to the environment. Refer to special instructions/safety data sheet)[10]

Stability and Reactivity:

-

Incompatible with strong oxidizing agents and strong bases.[2][4][5]

-

When heated to decomposition, it emits toxic fumes of hydrogen bromide.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Water Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a conical flask containing a known volume of deionized water.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further remove any suspended particles.

-

Sample Analysis: A known volume of the clear aqueous phase is carefully removed, filtered, and analyzed using a calibrated HPLC-UV or GC-MS method to determine the concentration of dissolved this compound. The analysis is performed in triplicate.

Octanol-Water Partition Coefficient (log Kow) Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of this compound in n-octanol to its concentration in water at equilibrium.

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

Procedure:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A stock solution of this compound is prepared in water-saturated n-octanol.

-

Partitioning: A known volume of the this compound stock solution is added to a separatory funnel containing a known volume of octanol-saturated water.

-

Equilibration: The separatory funnel is shaken for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. If an emulsion forms, centrifugation may be necessary.

-

Sample Analysis: The concentrations of this compound in both the n-octanol and water phases are determined using a suitable analytical method like HPLC-UV or GC-MS. The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The log Kow is then calculated.

Vapor Pressure Determination (Static Method - OECD Guideline 104)

Objective: To measure the saturation pressure of this compound vapor in equilibrium with its solid phase at a given temperature.

Apparatus:

-

Vacuum-tight sample vessel with a pressure measuring device (manometer)

-

Constant temperature bath

-

Vacuum pump

Procedure:

-

Sample Introduction: A sample of this compound is placed into the sample vessel.

-

Degassing: The sample is thoroughly degassed by repeatedly freezing it, evacuating the vessel with the vacuum pump, and then allowing it to thaw. This removes any dissolved or adsorbed gases.

-

Equilibration: The sample vessel is placed in a constant temperature bath and allowed to reach thermal equilibrium.

-

Pressure Measurement: The pressure inside the vessel is measured with the manometer. The measurement is repeated at several different temperatures to obtain a vapor pressure curve.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant of the phenolic hydroxyl group of this compound.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of known pH

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO) due to its low water solubility.

-

Preparation of Test Solutions: A series of solutions are prepared in volumetric flasks containing buffer solutions of varying known pH values. A small, constant aliquot of the this compound stock solution is added to each flask, and the flasks are filled to the mark with the respective buffer solution.

-

Spectrophotometric Measurement: The UV-Vis absorbance spectra of the acidic form (at a very low pH where the compound is fully protonated) and the basic form (at a very high pH where the compound is fully deprotonated) are recorded to determine the wavelengths of maximum absorbance for each species (λ_acid and λ_base).

-

Absorbance Measurements of Buffered Solutions: The absorbance of each buffered solution is measured at both λ_acid and λ_base.

-

Calculation of pKa: The ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms in each buffer can be calculated from the absorbance data. The pKa is then determined using the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]). A plot of pH versus log([A⁻]/[HA]) will yield a straight line with the pKa as the y-intercept.

Biological Signaling Pathways

This compound has been shown to interact with key biological signaling pathways, which is of significant interest in toxicology and drug development.

Inhibition of the TGF-β Signaling Pathway

This compound has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It exerts this effect by accelerating the degradation of the type II TGF-β receptor (TGFβRII) through a process involving caveolae-mediated endocytosis. This disruption of the TGF-β pathway can have implications for cellular processes such as proliferation, differentiation, and apoptosis.

Caption: Inhibition of the TGF-β signaling pathway by this compound.

Induction of Apoptosis in Peripheral Blood Mononuclear Cells (PBMCs)

This compound has been demonstrated to induce apoptosis in human peripheral blood mononuclear cells (PBMCs). The primary mechanism involves the mitochondrial (intrinsic) pathway of apoptosis. This process is characterized by the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and eventual cell death.

Caption: Induction of apoptosis in PBMCs by this compound via the mitochondrial pathway.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 2. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 3. oecd.org [oecd.org]

- 4. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. edepot.wur.nl [edepot.wur.nl]

In Vitro Toxicological Profile of Pentabromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of Pentabromophenol (PBP), a brominated flame retardant of environmental and health concern. This document summarizes key findings on its cytotoxicity, genotoxicity, and endocrine-disrupting potential, supported by detailed experimental protocols and visual representations of implicated signaling pathways.

Executive Summary

This compound (PBP) has demonstrated a range of toxicological effects in in vitro studies. It has been shown to induce apoptosis in human peripheral blood mononuclear cells (PBMCs) through a mitochondrial-mediated pathway. Furthermore, PBP can modulate signaling pathways, notably by suppressing the Transforming Growth Factor-β (TGF-β) signaling cascade. While direct and comprehensive quantitative data on its cytotoxicity (IC50 values) across a wide range of cell lines are limited in publicly available literature, comparative studies with other brominated phenols suggest its potential for dose-dependent toxicity. Evidence regarding its genotoxicity and specific endocrine-disrupting activities, particularly concerning estrogen and androgen receptor interactions, requires further investigation, with current data being largely inconclusive or focused on related compounds like pentachlorophenol.

Data Presentation: In Vitro Toxicity of this compound and Related Compounds

Due to the limited availability of specific IC50 values for this compound in the reviewed literature, this section presents available quantitative data and comparative toxicity information with other bromophenols to provide context for its potential toxicological potency.

Table 1: Comparative Acute Toxicity of Bromophenols in Aquatic Organisms

| Compound | Test Organism | Endpoint | EC50 (mg/L) | Reference |

| 2,4,6-Tribromophenol | Scenedesmus quadricauda | Growth Inhibition | 2.67 | [1] |

| 2,4-Dibromophenol | Scenedesmus quadricauda | Growth Inhibition | 8.73 | [1] |

| 2,6-Dibromophenol | Scenedesmus quadricauda | Growth Inhibition | 9.90 | [1] |

| 2,4,6-Tribromophenol | Daphnia magna | Immobilization | 1.57 | [1] |

| 2,4-Dibromophenol | Daphnia magna | Immobilization | 2.17 | [1] |

| 2,6-Dibromophenol | Daphnia magna | Immobilization | 2.78 | [1] |

Table 2: Effects of this compound on Apoptosis-Related Parameters in Human PBMCs

| Parameter | Concentration | Observation | Reference |

| Apoptosis Induction | 5–50 µg/mL | Increased number of apoptotic cells | [2] |

| Intracellular Ca2+ Level | Starting from 0.1 µg/mL | Increased intracellular calcium ion levels | [2] |

| Mitochondrial Membrane Potential (ΔΨm) | 1, 5, and 25 µg/mL | Substantial decrease in ΔΨm | [2] |

| Caspase-9 Activation | 5–25 µg/mL | Stronger activation compared to caspase-8 | [2] |

| Caspase-8 Activation | 5–25 µg/mL | Slight increase in activity | [2] |

| Caspase-3 Activation | 5–25 µg/mL | Increased activity | [2] |

| PARP-1 Cleavage | 25 µg/mL | Induced PARP-1 cleavage | [2] |

Table 3: Endocrine-Disrupting Potential of Pentachlorophenol (PCP) as a surrogate

| Assay | Cell Line | Endpoint | IC50 / Effect | Reference |

| Anti-androgenic activity | Reporter gene assay | AR antagonism | No significant activity observed | [3] |

| Thyroid hormone system | Rat pituitary GH3 cells | T3-induced Dio 1 transcription | Downregulation (antagonistic activity) | [4] |

| Estrogen Receptor Alpha (ERα) | Recombinant yeast screen | Agonist/Antagonist | Agonistic and antagonistic activities | [5] |

| Androgen Receptor (AR) | Recombinant yeast screen | Antagonist | No significant activity observed | [5] |

| Progesterone Receptor (PR) | Recombinant yeast screen | Antagonist | Antagonistic activity | [5] |

Signaling Pathways Affected by this compound

TGF-β Signaling Pathway

This compound has been identified as a suppressor of the TGF-β signaling pathway. This pathway is crucial for regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The disruption of this pathway can have significant implications for cellular homeostasis and disease development.

Apoptosis Signaling Pathway

In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in human peripheral blood mononuclear cells (PBMCs). The primary mechanism appears to be the intrinsic (mitochondrial) pathway, initiated by cellular stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the toxicological assessment of this compound.

Cytotoxicity Assays

-

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the PBP dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Genotoxicity Assays

-

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow and form colonies.

-

Protocol:

-

Strain Preparation: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

-

Metabolic Activation (S9 Mix): Prepare a metabolic activation system (S9 mix) from the liver homogenate of Aroclor 1254-induced rats to simulate mammalian metabolism.

-

Plate Incorporation Method:

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the this compound test solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation).

-

Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Endocrine Disruption Assays

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.

-

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a target tissue (e.g., rat uterus) or use a commercially available purified ER.

-

Competition Reaction: In a series of tubes, incubate a fixed concentration of [3H]-17β-estradiol and the ER preparation with increasing concentrations of unlabeled this compound. Include a control with no competitor and a non-specific binding control with an excess of unlabeled estradiol.

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound estradiol from the free estradiol using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of this compound. Calculate the IC50 value, which is the concentration of PBP that displaces 50% of the radiolabeled estradiol.

-

Conclusion

The in vitro toxicological profile of this compound indicates its potential to induce cellular toxicity, primarily through the induction of apoptosis via the mitochondrial pathway. Its ability to interfere with the crucial TGF-β signaling pathway further highlights its potential for adverse health effects. However, there is a notable gap in the publicly available literature regarding comprehensive quantitative cytotoxicity data (IC50 values) across a variety of human cell lines. Furthermore, while there are indications of potential endocrine-disrupting activities, more specific in vitro studies on the interaction of PBP with estrogen and androgen receptors are needed for a conclusive assessment. The genotoxicity of PBP also remains an area requiring further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the toxicological properties of this compound and related compounds.

References

- 1. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative in vitro safety analysis of dyes for chromovitrectomy: indocyanine green, brilliant blue green, bromophenol blue, and infracyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Brominated phenols and their derivatives in food | EFSA [efsa.europa.eu]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

Navigating the Environmental Odyssey of Pentabromophenol: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – Pentabromophenol (PBP), a halogenated aromatic compound, has seen use as a flame retardant and molluscicide. Its chemical stability, while beneficial for its intended applications, raises concerns about its persistence and potential impact on ecosystems. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior in various environmental compartments.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters influence its distribution between air, water, soil, and biota. A summary of key properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆HBr₅O | [1](--INVALID-LINK--) |

| Molecular Weight | 488.59 g/mol | [1](--INVALID-LINK--) |

| Vapor Pressure | 3.8 x 10⁻⁷ mm Hg at 25°C | [1](--INVALID-LINK--) |

| Water Solubility | Insoluble | [1](--INVALID-LINK--) |

| Octanol-Water Partition Coefficient (log Kow) | 5.9 | [1](--INVALID-LINK--) |

| Soil Organic Carbon-Water Partitioning Coefficient (log Koc) | 3.53 (estimated) | [1](--INVALID-LINK--) |

| Henry's Law Constant | 5.6 x 10⁻⁹ atm-m³/mol (estimated) | [1](--INVALID-LINK--) |

| pKa | 4.62 | [1](--INVALID-LINK--) |

Environmental Fate and Transport

The journey of this compound in the environment is a complex interplay of transport and transformation processes. These processes dictate its persistence, potential for long-range transport, and ultimate ecological impact.

Atmospheric Fate

Once released into the atmosphere, this compound can exist in both the vapor and particulate phases.[1](--INVALID-LINK--) The primary degradation pathway for vapor-phase PBP is reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 36 days.[1](--INVALID-LINK--) Particulate-phase PBP is subject to removal from the atmosphere through wet and dry deposition. Given its chemical structure, PBP may also be susceptible to direct photolysis by sunlight.

Aquatic Fate

In aquatic environments, this compound is expected to partition to suspended solids and sediment due to its high Kow and Koc values. Volatilization from water surfaces is not considered a significant fate process. The primary transformation processes in water are photodegradation and biodegradation.

Terrestrial Fate

When released to soil, this compound is expected to have low mobility due to its high Koc value, indicating strong adsorption to soil organic matter. Its pKa of 4.62 suggests that it will exist predominantly in its anionic form in most soils, which can influence its sorption behavior. Biodegradation is a potential, albeit slow, degradation pathway in soil environments.

Degradation Pathways

The breakdown of this compound in the environment can occur through both abiotic and biotic mechanisms.

Abiotic Degradation

Photodegradation: PBP is susceptible to photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂). A study on a photocatalytically induced enzymatic process demonstrated up to 96% transformation of PBP.[2](--INVALID-LINK--) The process involves the generation of reactive oxygen species that attack the PBP molecule, leading to debromination and the formation of less brominated phenols and other degradation products.

Ozonation: Ozonation has been shown to be an effective method for degrading PBP in aqueous solutions. The degradation proceeds through reactions with ozone and hydroxyl radicals, leading to the formation of various by-products, including lower brominated phenols and dimeric species.

Biotic Degradation

Biodegradation of this compound can occur under both aerobic and anaerobic conditions, although it is generally a slow process. Studies on the closely related pentachlorophenol (PCP) have shown that microorganisms can sequentially dehalogenate the molecule.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization.

Anaerobic Biodegradation: In anaerobic environments, reductive dehalogenation is the primary degradation mechanism, where bromine atoms are sequentially removed from the phenol ring. This process can lead to the formation of less toxic, lower brominated phenols.

Experimental Protocols

A comprehensive understanding of the environmental fate of this compound relies on robust experimental methodologies. Below are outlines of key experimental protocols.

Photodegradation Study

Objective: To assess the photodegradation of this compound in an aqueous solution under UV irradiation.

Materials:

-

This compound standard

-

Photoreactor equipped with a UV lamp (e.g., 320 nm)

-

Titanium dioxide (TiO₂) as a photocatalyst (optional)

-

Horseradish peroxidase (HRP) immobilized on a support (optional, for enhanced degradation)[2](--INVALID-LINK--)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) for product identification

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into deionized water to achieve the desired concentration.

-

If using a photocatalyst, add a known amount of TiO₂ to the solution.

-

Transfer the solution to the photoreactor.

-

Irradiate the solution with the UV lamp for a defined period.

-

Collect samples at regular time intervals.

-

Filter the samples to remove any solid particles (e.g., TiO₂).

-

Analyze the concentration of this compound and its degradation products using HPLC-UV and HPLC-MS.

Soil Sorption/Desorption Study

Objective: To determine the soil sorption and desorption characteristics of this compound.

Materials:

-

This compound standard (radiolabeled ¹⁴C-PBP is often used for ease of quantification)

-

Characterized soil samples with varying organic carbon content and pH

-

0.01 M CaCl₂ solution

-

Centrifuge

-

Liquid scintillation counter (if using radiolabeled PBP) or HPLC

Procedure (Batch Equilibrium Method):

-

Sorption:

-

Weigh a known amount of soil into centrifuge tubes.

-

Add a known volume of PBP solution in 0.01 M CaCl₂ at various concentrations.

-

Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the tubes to separate the soil and the supernatant.

-

Analyze the concentration of PBP in the supernatant.

-

Calculate the amount of PBP sorbed to the soil by difference.

-

-

Desorption:

-

After the sorption experiment, decant the supernatant.

-

Add a fresh solution of 0.01 M CaCl₂ (without PBP) to the soil pellet.

-

Shake for the same equilibrium time.

-

Centrifuge and analyze the PBP concentration in the supernatant.

-

Repeat for several desorption steps.

-

Biodegradation Study (Aerobic)

Objective: To assess the aerobic biodegradation of this compound in an aqueous medium.

Materials:

-

This compound standard

-

Activated sludge or water from a relevant environmental source as inoculum

-

Mineral salts medium

-

Respirometer or dissolved oxygen meter

-

HPLC for PBP analysis

Procedure:

-

Set up flasks containing mineral salts medium and a known concentration of this compound as the sole carbon source.

-

Inoculate the flasks with activated sludge or environmental water sample.

-

Include control flasks (e.g., without inoculum, without PBP).

-

Incubate the flasks under aerobic conditions (e.g., on a shaker at a constant temperature).

-

Monitor biodegradation by measuring oxygen consumption (in a respirometer) or the disappearance of PBP over time using HPLC.

Conclusion

The environmental fate and transport of this compound are multifaceted, with photodegradation, biodegradation, and sorption to soil and sediment being the key processes. While PBP exhibits persistence, it is susceptible to degradation under specific environmental conditions. Further research is warranted to fully elucidate the complex degradation pathways and the ecotoxicological implications of its transformation products. The experimental protocols outlined in this guide provide a framework for conducting rigorous assessments of PBP's environmental behavior, contributing to a more comprehensive understanding of its potential risks and informing effective environmental management strategies.

References

An In-depth Technical Guide on the Core Mechanism of Action of Pentabromophenol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromophenol (PBP), a significant environmental contaminant and brominated flame retardant, exerts a range of toxicological effects on biological systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PBP's activity, with a focus on its role in inducing apoptosis, disrupting mitochondrial function, and interfering with endocrine signaling. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating complex biological pathways and workflows using Graphviz diagrams. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental toxicology.

Introduction to this compound (PBP)

This compound is a fully brominated phenol that has been widely used as a flame retardant and a biocide. Its persistence in the environment and potential for bioaccumulation have raised significant concerns regarding its impact on human and ecosystem health.[1] PBP can be absorbed into the body through inhalation and ingestion, and it is known to be very toxic to aquatic organisms.[1] Insufficient data on its full effects on human health necessitates careful handling and thorough investigation of its biological mechanisms of action.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types, including human peripheral blood mononuclear cells (PBMCs).[2][3] The apoptotic cascade initiated by PBP appears to be primarily mediated through the intrinsic, or mitochondrial, pathway.

Signaling Pathway of PBP-Induced Apoptosis

The primary mechanism of PBP-induced apoptosis involves the disruption of mitochondrial membrane potential, leading to the activation of a caspase cascade. PBP exposure triggers an increase in cytosolic calcium ion levels and a decrease in the mitochondrial transmembrane potential (ΔΨm).[2] This disruption leads to the activation of caspase-9, an initiator caspase in the mitochondrial pathway.[4] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[2][4] Caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), which ultimately leads to DNA fragmentation and the morphological changes characteristic of apoptosis.[3] While caspase-8, the initiator caspase of the extrinsic pathway, shows some activation, its role in PBP-induced apoptosis appears to be minor.[2]

Quantitative Data on PBP-Induced Apoptosis in PBMCs

The apoptotic effect of PBP on human PBMCs is dose-dependent. While a specific IC50 value has not been definitively reported in the reviewed literature, significant increases in the apoptotic cell population are observed at concentrations of 5 µg/mL and higher after 24 hours of exposure.

| Concentration of PBP (µg/mL) | Observation in Human PBMCs (24h exposure) | Reference |

| 1 | Increase in apoptotic cells (not statistically significant) | [5] |

| 5 | Statistically significant increase in apoptotic cells | [5] |

| 25 | Substantial, concentration-dependent increase in apoptotic cells | [5] |

| 50 | Substantial, concentration-dependent increase in apoptotic cells | [5] |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol details the quantitative assessment of apoptosis in human PBMCs following exposure to PBP using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound (PBP) stock solution in DMSO

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Isolate PBMCs from fresh human blood using a standard density gradient centrifugation method.

-

Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed PBMCs at a density of 1 x 10^6 cells/mL in appropriate culture plates.

-

Treat cells with varying concentrations of PBP (e.g., 1, 5, 25, 50 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

-

-

Cell Staining:

-

After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for PI.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Mitochondrial Dysfunction

PBP significantly impacts mitochondrial function, not only as a trigger for apoptosis but also by altering cellular respiration and glycolysis. These effects have been notably observed in microglia, the resident immune cells of the central nervous system.

Effects on Mitochondrial Respiration and Glycolysis

In murine BV-2 microglia cells, PBP exposure leads to distinct changes in mitochondrial bioenergetics. At a lower concentration (10 µM), PBP increases basal respiration, while at a higher concentration (40 µM), it leads to a decrease.[1] ATP-linked respiration is significantly decreased at the higher concentration, indicating an impairment of the electron transport chain's ability to produce ATP.[1] Furthermore, PBP alters glycolysis, with an increase in the basal glycolytic rate at both 10 and 40 µM.[1]

Quantitative Data on Mitochondrial Effects in Microglia

| Parameter | PBP Concentration (µM) | Observed Effect in BV-2 Microglia (18h exposure) | Reference |

| Basal Respiration | 10 | Increased | [1] |

| 40 | Decreased | [1] | |

| ATP-Linked Respiration | 10 | No significant change | [1] |

| 40 | Decreased | [1] | |

| Maximal Respiration | 10 | Altered | [1] |

| 40 | Altered | [1] | |

| Basal Glycolytic Rate | 10 | Increased | [1] |

| 40 | Increased | [1] |

Experimental Protocol: Seahorse XF Analyzer Mitochondrial Stress Test

This protocol outlines the use of the Seahorse XF Analyzer to measure the effects of PBP on mitochondrial respiration and glycolysis in cultured microglia.

Materials:

-

BV-2 microglia cells

-

PBP stock solution in DMSO

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, Rotenone, and Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding:

-

Seed BV-2 cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

-

-

PBP Treatment:

-

The following day, treat the cells with 10 µM and 40 µM PBP for 18 hours. Include vehicle and untreated controls.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates and incubate the cells at 37°C in a non-CO2 incubator.

-

-

Seahorse XF Analyzer Assay:

-

Load the prepared sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A in the appropriate injection ports.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.

-

The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time before and after the sequential injection of the mitochondrial inhibitors.

-

-

Data Analysis:

-

Normalize the OCR and ECAR data to cell number.

-

Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR measurements, and basal glycolysis from the ECAR measurements.

-

Endocrine Disruption

PBP is recognized as an endocrine-disrupting chemical (EDC), primarily through its interaction with thyroid hormone transport proteins and its potential to interfere with steroid hormone signaling.

Binding to Transthyretin (TTR)

PBP binds with high affinity to transthyretin (TTR), a key transport protein for thyroid hormones, particularly thyroxine (T4).[6] This binding is competitive with the natural ligand T4, suggesting that PBP can displace T4 from TTR in the bloodstream, potentially disrupting thyroid hormone homeostasis. X-ray crystallography studies have revealed that PBP binds to TTR in a "reversed" mode, with its hydroxyl group oriented towards the entrance of the binding channel.[7]

Effects on Steroidogenesis

While direct quantitative data on PBP's effect on steroidogenesis is limited in the available literature, its structural similarity to other phenolic compounds known to disrupt steroid hormone synthesis suggests a potential for such activity. Assays using the H295R human adrenocortical carcinoma cell line are a standard method to assess a chemical's potential to interfere with the production of steroid hormones, including estrogens and androgens.

Experimental Protocol: Competitive TTR Binding Assay

This protocol describes a competitive binding assay to determine the ability of PBP to displace radiolabeled thyroxine from human TTR.

Materials:

-

Human Transthyretin (TTR)

-

¹²⁵I-labeled Thyroxine (¹²⁵I-T4)

-

This compound (PBP)

-

Unlabeled Thyroxine (T4) for standard curve

-

Tris-HCl buffer

-

Size-exclusion chromatography columns

-

Gamma counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PBP in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of unlabeled T4 for the standard curve.

-

Prepare a working solution of ¹²⁵I-T4 in Tris-HCl buffer.

-

Prepare a solution of human TTR in Tris-HCl buffer.

-

-

Binding Reaction:

-

In microcentrifuge tubes, combine the TTR solution, ¹²⁵I-T4 solution, and either PBP at various concentrations, unlabeled T4 for the standard curve, or vehicle control.

-

Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the TTR-bound ¹²⁵I-T4 from the free ¹²⁵I-T4 using size-exclusion chromatography columns.

-

-

Quantification:

-

Quantify the radioactivity in the bound and/or free fractions using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve using the data from the unlabeled T4 competition.

-

Determine the concentration of PBP that inhibits 50% of the specific binding of ¹²⁵I-T4 (IC50).

-

The IC50 value provides a quantitative measure of the binding affinity of PBP to TTR relative to T4.

-

Conclusion

This compound exhibits a multi-faceted mechanism of action in biological systems, primarily characterized by the induction of apoptosis via the mitochondrial pathway, disruption of mitochondrial bioenergetics, and interference with endocrine signaling through high-affinity binding to the thyroid hormone transport protein transthyretin. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to further investigate the toxicological profile of PBP and to develop strategies for mitigating its potential adverse health effects. Continued research is essential to fully elucidate the complex interactions of PBP with biological systems and to assess the long-term consequences of exposure.

References

- 1. policycommons.net [policycommons.net]

- 2. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and this compound in Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial-related effects of this compound, tetrabromobisphenol A, and triphenyl phosphate on murine BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and this compound in Human Peripheral Blood Mononuclear Cells [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Characteristics of Pentabromophenol

Introduction

This compound (PBP) is a fully brominated phenolic compound with the chemical formula C₆Br₅OH. It is a solid, light brown, crystalline substance.[1][2] Due to its chemical structure, it finds use as a flame retardant and a chemical intermediate.[2][3] This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed experimental protocols for their determination, and logical workflows relevant to its analysis.

Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and behavior in various matrices. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆Br₅OH | [1] |

| Molecular Weight | 488.59 g/mol | [1] |

| Appearance | Light brown powder; Monoclinic prisms or needles | [1][3][4] |

| Melting Point | 223-226 °C (433-437 °F) | [3][5] |

| Boiling Point | Sublimes upon heating. Predicted boiling point is 352.3 ± 37.0 °C. | [1][3][6] |

| Density | 2.894 g/cm³ | [3][6] |

| Vapor Pressure | 3.8 x 10⁻⁷ mmHg at 25 °C | [1][7] |

| Water Solubility | Insoluble | [1][3][4] |

| Solubility (Organic) | Soluble in ethanol, benzene, acetic acid; slightly soluble in ether, chloroform, DMSO, methanol. | [1][2][3] |

| Octanol/Water Partition Coefficient (Log P) | 6.0 | [1][4] |

Chemical Properties

The chemical identity and reactivity of this compound are defined by its aromatic ring, hydroxyl group, and heavy bromine substitution.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2,3,4,5,6-Pentabromophenol | [1] |

| CAS Number | 608-71-9 | [1][3] |

| Acidity (pKa) | 4.62 | [1] |

| Stability | Stable under standard conditions. | [3][6] |

| Reactivity | Reacts as a weak acid. It is incompatible with strong bases, strong oxidizing agents, and strong reducing substances like hydrides and alkali metals. | [1][3][4] |

| Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen bromide. | [1][3][4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

| Spectrum Type | Data Reference / Source |

| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center |

| Infrared Spectroscopy (IR) | Coblentz Society Spectral Collection / NIST |

| ¹H-NMR Spectroscopy | Sigma-Aldrich Co. LLC. |

| ¹³C-NMR Spectroscopy | Sigma-Aldrich Co. LLC. |

| UV Spectroscopy | SADTLER Reference: 1449 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of this compound's properties.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity.

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : A calibrated melting point apparatus with a heated block and a thermometer or digital temperature sensor is used.

-

Procedure : The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point (approx. 225 °C) and then increased slowly at a rate of 1-2 °C per minute.

-

Measurement : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure this compound, this range is typically narrow.

Spectrometric Determination of pKa

The acid dissociation constant (pKa) can be accurately determined using UV-Vis spectrophotometry, which measures the difference in absorbance between the protonated phenol (ArOH) and its deprotonated phenoxide form (ArO⁻).

-

Solution Preparation : A stock solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile/water, to ensure solubility.[8] A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 3 to 6) are prepared.

-

Spectrophotometric Titration : A constant aliquot of the this compound stock solution is added to each buffer solution. The total volume is kept constant.

-

Data Acquisition : The UV-Vis absorption spectrum for each solution is recorded over a relevant wavelength range (e.g., 250-350 nm). The absorbance at a specific wavelength where the phenol and phenoxide species have different absorption coefficients is measured for each pH.

-

Data Analysis : The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] Where:

-

A is the absorbance at a given pH.

-

A_max is the absorbance of the fully deprotonated (basic) form.

-

A_min is the absorbance of the fully protonated (acidic) form. A plot of pH versus log[(A_max - A) / (A - A_min)] yields a straight line with the pKa at the y-intercept.[8]

-

Spectroscopic Analysis Workflow

The structural elucidation of a compound like this compound follows a logical workflow combining multiple spectroscopic techniques.

-

Mass Spectrometry (MS) : The sample is ionized to determine its molecular weight from the molecular ion peak (M+). The isotopic pattern of the M+ peak, showing multiple signals due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), is a key identifier for polybrominated compounds.

-

Infrared (IR) Spectroscopy : This technique identifies functional groups. For this compound, key absorptions include a broad O-H stretch (around 3300-3600 cm⁻¹) and C-O stretching (around 1050 cm⁻¹).[9] The C-Br stretches appear in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Due to the single proton on the hydroxyl group, a singlet is expected. Its chemical shift will be concentration-dependent and can be confirmed by D₂O exchange.

-

¹³C NMR : Provides information on the carbon framework. Several signals corresponding to the brominated aromatic carbons would be expected.

-

Visualizations

Diagrams are provided to illustrate key chemical and logical processes involving this compound.

Caption: Acid dissociation equilibrium of this compound in water.

Caption: Logical workflow for the characterization of a phenolic compound.

References

- 1. This compound | C6Br5OH | CID 11852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 608-71-9 [chemicalbook.com]

- 3. This compound CAS#: 608-71-9 [m.chemicalbook.com]

- 4. ICSC 1564 - this compound [inchem.org]

- 5. 五溴苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Solubility of Pentabromophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentabromophenol (PBP) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes available qualitative and semi-quantitative information to inform laboratory work. Furthermore, it details established experimental protocols for determining solubility, enabling researchers to generate specific data as required.

Introduction to this compound

This compound is a highly brominated aromatic compound. Its chemical structure, characterized by a hydroxyl group attached to a benzene ring substituted with five bromine atoms, dictates its physicochemical properties, including its solubility. Understanding the solubility of PBP in different organic solvents is crucial for a variety of applications, including its use as a flame retardant, a chemical intermediate, and in toxicological studies.

Solubility of this compound in Organic Solvents

The solubility of a solid in a liquid solvent is influenced by factors such as the chemical nature of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure. For this compound, its large, nonpolar brominated structure and the presence of a polar hydroxyl group result in a nuanced solubility profile.

Quantitative and Qualitative Solubility Data

| Solvent Classification | Solvent | Chemical Formula | Qualitative/Semi-Quantitative Solubility | Citation |

| Alcohols | Ethanol | C₂H₅OH | Soluble | [1] |

| Methanol | CH₃OH | Slightly Soluble | [2][3] | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Soluble | [1] |

| Toluene | C₇H₈ | A solution of 100 µg/mL has been prepared. | [4] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Slightly Soluble | [1] |

| Carboxylic Acids | Acetic Acid | CH₃COOH | Soluble | [1] |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Slightly Soluble | [2][3] |

| Other | Carbon Disulfide | CS₂ | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | [3] | |

| Aqueous | Water | H₂O | Insoluble | [1][2][3] |

It is important to note that terms like "soluble" and "slightly soluble" are not precise and can vary between sources. For applications requiring exact concentrations, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a flask with a tight-fitting stopper.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, typically after centrifugation or filtration, to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis.

-

Calculation: The solubility is then expressed as the mass of solute per unit mass or volume of the solvent (e.g., g/100 g solvent or mol/L).

Gravimetric Method

The gravimetric method is a straightforward and accurate way to determine solubility, particularly when the solute is non-volatile.

Methodology:

-